molecular formula C9H11BrO2 B1337404 1-(Bromomethyl)-2,3-dimethoxybenzene CAS No. 54636-77-0

1-(Bromomethyl)-2,3-dimethoxybenzene

Cat. No.: B1337404
CAS No.: 54636-77-0
M. Wt: 231.09 g/mol
InChI Key: MKQQWYFVXVSJTH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,3-dimethoxybenzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position and two methoxy groups at the second and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethoxytoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the methyl group, forming the bromomethyl derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the reactive and hazardous nature of bromine.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR), leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, amines in organic solvents, or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-2,3-dimethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity or modifying their pharmacokinetic properties.

    Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability or electrical conductivity.

    Biological Studies: The compound can be used as a probe to study enzyme-catalyzed reactions involving bromomethyl groups or to investigate the biological activity of methoxy-substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,3-dimethoxybenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a transition state and subsequent release of the bromide ion.

In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms, typically involving the formation of intermediate species such as bromohydrins or bromocarboxylic acids.

Comparison with Similar Compounds

1-(Bromomethyl)-2,3-dimethoxybenzene can be compared with other bromomethyl-substituted benzene derivatives, such as:

    1-(Bromomethyl)-4-methoxybenzene: This compound has a single methoxy group at the fourth position, making it less sterically hindered compared to this compound.

    1-(Bromomethyl)-2,4-dimethoxybenzene: This compound has methoxy groups at the second and fourth positions, which may influence its reactivity and the types of reactions it undergoes.

    1-(Bromomethyl)-3,5-dimethoxybenzene: This compound has methoxy groups at the third and fifth positions, potentially affecting its electronic properties and reactivity.

The uniqueness of this compound lies in the specific positioning of the methoxy groups, which can influence its reactivity and the types of reactions it undergoes. The presence of two methoxy groups adjacent to the bromomethyl group can lead to unique steric and electronic effects, making it a valuable compound in organic synthesis and research applications.

Properties

IUPAC Name

1-(bromomethyl)-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQQWYFVXVSJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444061
Record name 2,3-dimethoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54636-77-0
Record name 2,3-dimethoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The nonadecylcatechol acetate (NDC-AC) used in the tests was prepared as follows: 2, 3 dimethoxybenzaldehyde was reduced in the presence of sodium borohydride and the reduction product reacted with phosphorus tribromide to form 2, 3 dimethoxybenzylbromide. The benzylbromide reaction product was refluxed with triphenyl phosphine in xylene to form 2, 3 dimethoxybenzyl-triphenyl phosphonium bromide which was then reacted with octadecanal in the presence of butyl lithium to form 2, 3 dimethoxy-nonadecenylbenzene. Subsequent steps of reduction and reaction with boron tribromide produced 3-nonadecylcatechol which was purified by chromatography. The catechol was acetylated with acetic anhydride in pyridine to form the acetate (NDC-AC).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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